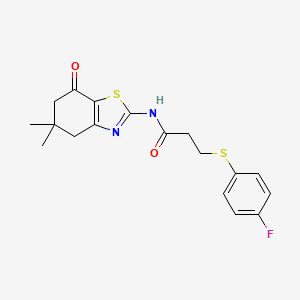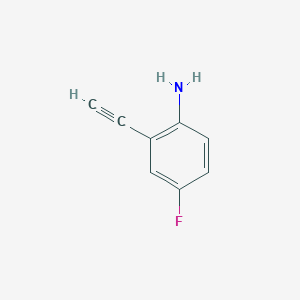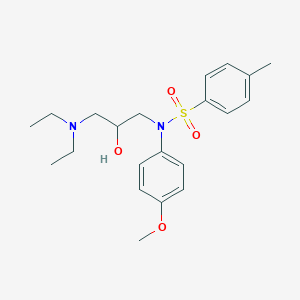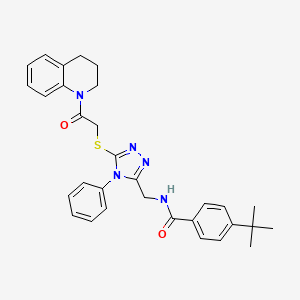![molecular formula C12H12N2O B2578797 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2198306-35-1](/img/structure/B2578797.png)
3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine derivatives, such as 2-Methoxypyridine, are commonly used in the synthesis of various pharmaceuticals . They are typically clear, colorless to slightly yellow liquids .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using techniques like X-ray crystallography . The specific structure would depend on the exact derivative and its substituents .Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura coupling reactions . The specific reactions would depend on the exact derivative and its substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary depending on their exact structure. For example, 2-Methoxypyridine is a clear, colorless to slightly yellow liquid . It has a boiling point of 280.3±35.0 °C and a density of 1.103±0.06 g/cm3 .Scientific Research Applications
Photoreactions in Various Atmospheres
Research by Sugiyama et al. (1984) demonstrated that the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions leads to distinct photoreactions. Under oxygen, methoxylation occurs at the 3-position of the pyridine ring, while under nitrogen, both methoxylation and hydroxymethylation occur at the 2-position. This showcases the compound's varying reactivity based on the atmospheric conditions (Sugiyama, Kusano, Yagi, Itō, & Sugimori, 1984).
Applications in Solar Cell Technology
Wei et al. (2015) explored the use of pyridine-based co-adsorbents, including derivatives of 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine, in dye-sensitized solar cells (DSSCs). They found that these co-adsorbents could enhance solar cell performance by improving absorption in the low wavelength region, suppressing charge recombination, and prolonging electron lifetime (Wei, Yang, Fan, Wang, Dong, Zhou, & Luan, 2015).
Chemical Synthesis and Structural Analysis
Ruano, Fajardo, and Martín (2005) reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from pyridine derivatives. These compounds serve as scaffolds for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles, highlighting the versatility of pyridine derivatives in chemical synthesis (Ruano, Fajardo, & Martín, 2005).
Development of Fluorescent Sensors
Hagimori et al. (2011) developed a small molecular weight fluorescent probe based on the pyridine-pyridone scaffold, which included this compound. This probe demonstrated a chelation-enhanced fluorescence effect in the presence of Zn2+, showcasing its potential as a sensor for detecting specific ions (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Catalytic Applications
Nyamato, Ojwach, and Akerman (2015) synthesized (imino)pyridine palladium(II) complexes using derivatives of this compound. These complexes showed potential as selective catalysts in ethylene dimerization, indicating the compound's relevance in catalytic processes (Nyamato, Ojwach, & Akerman, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-2-(pyridin-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHOCIIFQZFBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2578714.png)



![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2578723.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)

![(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2578729.png)


![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)
